Crude urushiol mixtures cause variable gelation and brittle films. Purified Urushiol II (CAS 35237-02-6) solves this with a defined mono-unsaturated C15-catechol structure.
Urushiol II (CAS 35237-02-6), chemically identified as 3-[(8Z)-pentadecenyl]catechol, is a highly functionalized mono-unsaturated phenolic lipid isolated from the sap of Toxicodendron vernicifluum [1]. As a defined C15-alkylcatechol bearing a single cis-double bond at the C8 position, it serves as a critical building block in advanced materials science, particularly in the synthesis of bio-based polymers, underwater adhesives, and functional coatings [2]. Unlike crude lacquer sap—which is a highly variable mixture of saturated, monoene, diene, and triene homologs—purified Urushiol II offers precise stoichiometric control for laccase-catalyzed, UV-initiated, or metal-coordinated polymerization workflows[2]. Its unique molecular architecture combines the strong surface-adhesion and metal-chelating properties of the ortho-dihydroxyphenyl (catechol) ring with the controlled flexibility and hydrophobicity of a mono-unsaturated aliphatic tail, making it a highly sought-after precursor for reproducible industrial and laboratory applications [3].
Procurement substitution with fully saturated analogs (such as Urushiol I or synthetic 3-pentadecylcatechol) or crude polyunsaturated mixtures (containing high levels of Urushiol III/IV/V) fundamentally compromises processability and material performance [1]. Saturated analogs are solids at room temperature and lack the side-chain olefins required for secondary cross-linking, resulting in brittle films that cannot undergo UV-induced or autoxidative curing [2]. Conversely, crude urushiol mixtures are dominated by highly reactive triene derivatives (up to 70%), which exhibit rapid autoxidation and free-radical scavenging, leading to extremely short pot lives, premature gelation, and high sensitivity to ambient humidity [3]. Urushiol II provides a critical procurement advantage by offering a liquid physical state for easy formulation blending, combined with a single double bond that ensures a controlled, moderate curing rate without sacrificing the final 3D network density of the polymer [1].
The degree of unsaturation in the alkyl side chain fundamentally dictates the thermal properties and handling requirements of urushiol derivatives. Urushiol II, possessing a single cis-double bond, remains a liquid at standard ambient temperatures, allowing for direct emulsification and solvent-free blending in coating formulations [1]. In stark contrast, the fully saturated analog Urushiol I is a solid with a melting point of 58–59 °C[1]. This physical state difference means that substituting Urushiol II with Urushiol I requires energy-intensive thermal melting and heated processing lines to prevent premature crystallization during ambient-temperature formulation [2].
| Evidence Dimension | Melting point and physical state at 20 °C |
| Target Compound Data | Urushiol II: Liquid state |
| Comparator Or Baseline | Urushiol I: Solid state (Melting point 58–59 °C) |
| Quantified Difference | Complete phase difference at ambient conditions (liquid vs. solid) |
| Conditions | Standard ambient temperature and pressure (20 °C, 1 atm) |
Procuring the liquid monoene eliminates the need for heated mixing vessels, significantly streamlining ambient-temperature manufacturing of bio-resins and adhesives.
In polymer and coating manufacturing, the reactivity of the monomer directly dictates the working window (pot life) of the formulation. Research evaluating the free-radical scavenging and autoxidation rates of urushiol homologs demonstrates that the monoene structure of Urushiol II exhibits the lowest autoxidation reactivity among the unsaturated forms [1]. Crude lacquer mixtures, which contain 60–70% triene alkyl urushiol, undergo rapid autoxidation due to the highly conjugated electron system, severely limiting their pot life [2]. By utilizing purified Urushiol II, formulators achieve a controlled oxidative polymerization rate, preventing premature gelation while still retaining the ability to cross-link the side chain[1].
| Evidence Dimension | Autoxidation rate and free-radical scavenging capacity |
| Target Compound Data | Urushiol II (Monoene): Lowest autoxidation reactivity among unsaturated homologs |
| Comparator Or Baseline | Urushiol Triene (Crude extract dominant): Highest autoxidation reactivity and rapid gelation |
| Quantified Difference | Significant reduction in premature autoxidation, extending working pot life |
| Conditions | Ambient aerobic storage and formulation handling |
A slower, controlled autoxidation rate is critical for industrial scale-up, allowing manufacturers sufficient time to apply coatings or cast molds before the resin cures.
The structural integrity of urushiol-based polymers relies on both catechol ring coupling and side-chain polymerization. Urushiol II contains an active olefin in its side chain, enabling it to undergo UV-induced free-radical polymerization or metal-catalyzed oxidative cross-linking (e.g., with Lanthanum or Iron ions) to form a dense 3D network [1]. Saturated alternatives, such as Urushiol I or synthetic 3-pentadecylcatechol, lack these reactive sites and can only polymerize linearly via the catechol ring [2]. Studies on UV-induced curing confirm that the presence of side-chain olefins is mandatory for achieving high-hardness (up to 4H) and rapidly cured films within minutes, a performance metric unattainable with fully hydrogenated (saturated) analogs [1].
| Evidence Dimension | Side-chain cross-linking capability under UV/metal catalysis |
| Target Compound Data | Urushiol II: Undergoes secondary olefinic cross-linking |
| Comparator Or Baseline | Urushiol I / Hydrogenated Urushiol: Zero side-chain cross-linking capability |
| Quantified Difference | Binary presence/absence of secondary curing pathways, dictating final film hardness |
| Conditions | UV-irradiation or metal-ion (La3+/Fe3+) catalyzed curing environments |
Buyers requiring durable, high-hardness protective coatings or advanced composite microspheres must procure the unsaturated Urushiol II to ensure sufficient cross-linking density.
In industrial coating applications where the long, humidity-dependent curing times of traditional laccase-catalyzed lacquer are unacceptable, Urushiol II serves as a premium monomer for UV-initiated systems. Its monoene side chain participates in rapid free-radical photopolymerization, yielding dense, highly cross-linked films with excellent corrosion resistance and substrate adhesion without the premature gelation risks of polyunsaturated mixtures[1].
Urushiol II is highly suited for the fabrication of advanced core-shell microspheres (e.g., Polystyrene/Urushiol-Lanthanum particles). The controlled oxidative polymerization of the monoene side chain allows researchers to precisely tune the thickness and swelling behavior of the urushiol-metal chelate shell, a process that is difficult to regulate when using highly reactive triene-rich crude extracts[2].
Because Urushiol II is a liquid at room temperature and possesses a hydrophobic mono-unsaturated tail, it is the ideal precursor for formulating solvent-free, biomimetic underwater adhesives. Its catechol groups provide strong coordination to wet surfaces, while the controlled reactivity of its single double bond allows for a manageable application window before full curing [3].
Irritant